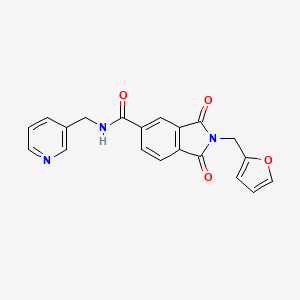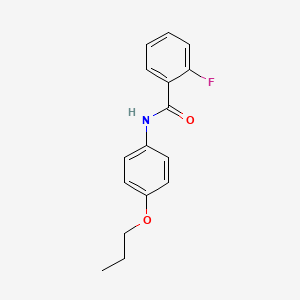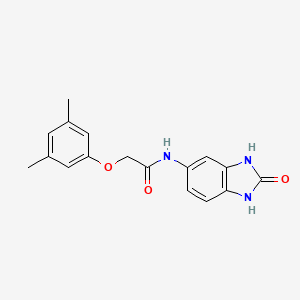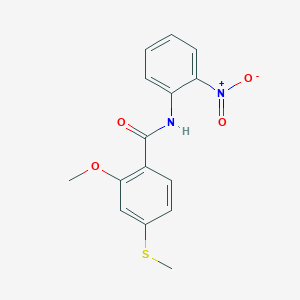![molecular formula C18H28ClNO2 B4405972 1-[4-(2-Prop-2-enoxyphenoxy)butyl]piperidine;hydrochloride](/img/structure/B4405972.png)
1-[4-(2-Prop-2-enoxyphenoxy)butyl]piperidine;hydrochloride
Overview
Description
1-[4-(2-Prop-2-enoxyphenoxy)butyl]piperidine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an allyloxy group attached to a phenoxy moiety, further connected to a butyl chain and a piperidine ring. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Prop-2-enoxyphenoxy)butyl]piperidine;hydrochloride typically involves multiple steps:
Formation of the Allyloxyphenol Intermediate: This step involves the reaction of allyl bromide with phenol in the presence of a base such as potassium carbonate to form 2-(allyloxy)phenol.
Attachment of the Butyl Chain: The next step involves the reaction of 2-(allyloxy)phenol with 1,4-dibromobutane under basic conditions to form 4-[2-(allyloxy)phenoxy]butane.
Formation of the Piperidine Derivative: The final step involves the reaction of 4-[2-(allyloxy)phenoxy]butane with piperidine in the presence of a suitable catalyst to form 1-{4-[2-(allyloxy)phenoxy]butyl}piperidine. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Prop-2-enoxyphenoxy)butyl]piperidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the allyloxy group, to form saturated derivatives.
Substitution: The phenoxy and piperidine moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Epoxides, aldehydes, or carboxylic acids.
Reduction Products: Saturated derivatives of the allyloxy group.
Substitution Products: Various substituted phenoxy or piperidine derivatives.
Scientific Research Applications
1-[4-(2-Prop-2-enoxyphenoxy)butyl]piperidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-Prop-2-enoxyphenoxy)butyl]piperidine;hydrochloride is largely dependent on its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity. The phenoxy and allyloxy groups may also contribute to its overall biological activity by facilitating binding to target sites or undergoing metabolic transformations.
Comparison with Similar Compounds
- 1-{4-[2-(methoxy)phenoxy]butyl}piperidine hydrochloride
- 1-{4-[2-(ethoxy)phenoxy]butyl}piperidine hydrochloride
- 1-{4-[2-(propoxy)phenoxy]butyl}piperidine hydrochloride
Comparison: 1-[4-(2-Prop-2-enoxyphenoxy)butyl]piperidine;hydrochloride is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and potential biological activity compared to its methoxy, ethoxy, and propoxy analogs. The allyloxy group can undergo additional reactions, such as epoxidation, which are not possible with the other alkoxy groups.
Properties
IUPAC Name |
1-[4-(2-prop-2-enoxyphenoxy)butyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.ClH/c1-2-15-20-17-10-4-5-11-18(17)21-16-9-8-14-19-12-6-3-7-13-19;/h2,4-5,10-11H,1,3,6-9,12-16H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWDPBOXEGSYAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1OCCCCN2CCCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[5-(4-fluorophenyl)furan-2-yl]methyl]propan-1-amine;hydrochloride](/img/structure/B4405905.png)


![3-[(4-chloro-2-nitrophenyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B4405934.png)
![N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride](/img/structure/B4405937.png)

![1-[2-(2-Quinolin-8-yloxyethoxy)phenyl]ethanone](/img/structure/B4405950.png)

![2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B4405988.png)
![4-{[(3-fluorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4405992.png)
![4-[(ethylsulfonyl)amino]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4405998.png)

![1-[2-(3-Nitrophenoxy)ethyl]piperidine;hydrochloride](/img/structure/B4406007.png)
![N-[4-(ethylthio)phenyl]-3-phenylpropanamide](/img/structure/B4406011.png)
